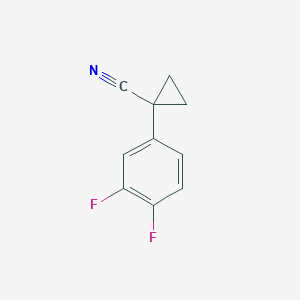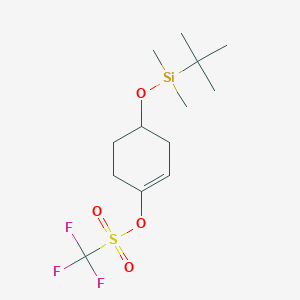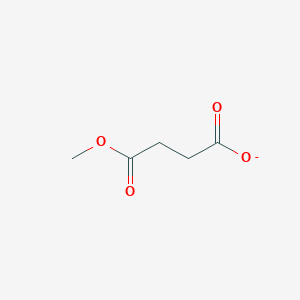
2-Iodoadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodoadenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoadenosine typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a suitable purine derivative.
Iodination: Introduce the iodine atom at the 2-position of the purine ring using an iodinating agent such as iodine monochloride (ICl).
Amination: Introduce the amino group at the 6-position using an amination reaction, possibly involving ammonia or an amine derivative.
Glycosylation: Attach the oxolane ring to the purine base through a glycosylation reaction, using a protected sugar derivative.
Deprotection: Remove any protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodoadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the oxolane moiety.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Reduced purine or oxolane derivatives.
Substitution: Thiolated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-Iodoadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-Iodoadenosine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Amino-2-bromo-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
2-Iodoadenosine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can also serve as a handle for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H12IN5O4 |
|---|---|
Peso molecular |
393.14 g/mol |
Nombre IUPAC |
2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |
Clave InChI |
MGEBVSZZNFOIRB-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


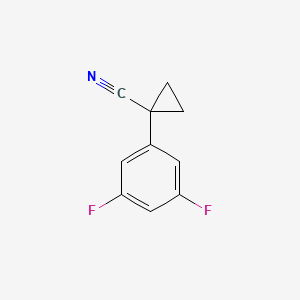
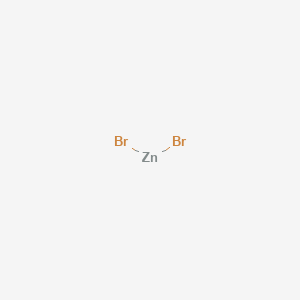
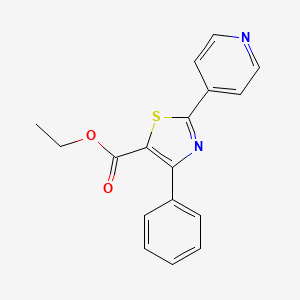
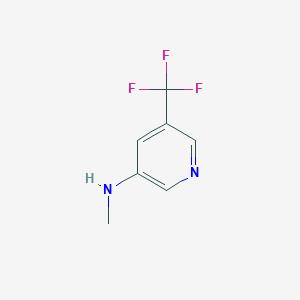
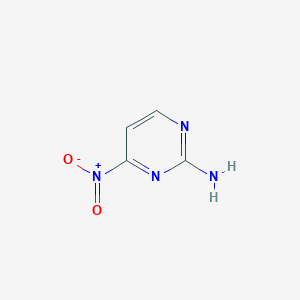
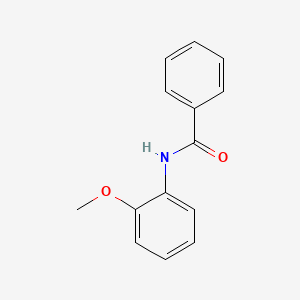
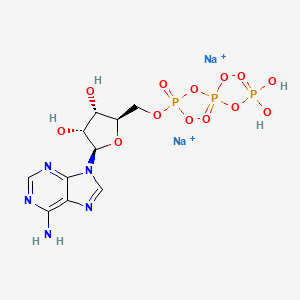
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8816077.png)
![6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8816078.png)
![trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate](/img/structure/B8816079.png)
![7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8816089.png)
